2-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-ethylamine hydrochloride
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Overview
Description
2-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-ethylamine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with chlorine and methyl groups, and an ethylamine side chain. It is commonly used in various scientific research fields due to its unique chemical properties.
Scientific Research Applications
2-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-ethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-ethylamine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with chlorinating agents such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 4-position.
Attachment of the Ethylamine Side Chain: The next step involves the alkylation of the pyrazole ring with an ethylamine derivative. This can be done using ethylamine hydrochloride in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its amine derivatives.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of the pyrazole ring.
Reduction: Amine derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups replacing the chlorine atom.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-propionic acid hydrazide
- 2-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-butyric acid
Uniqueness
Compared to similar compounds, 2-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-ethylamine hydrochloride is unique due to its specific ethylamine side chain, which can confer distinct chemical and biological properties. This uniqueness makes it valuable in research applications where specific interactions with biological targets are required.
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN3.ClH/c1-5-7(8)6(2)11(10-5)4-3-9;/h3-4,9H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMWCJQBWODKCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCN)C)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24803862 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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